Phenyldehydroalanine

Description

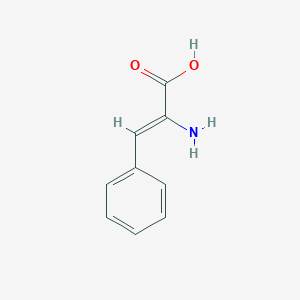

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(Z)-2-amino-3-phenylprop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-6H,10H2,(H,11,12)/b8-6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWIQQKOKNPPGDO-VURMDHGXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C(/C(=O)O)\N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7060-39-1 | |

| Record name | Phenyldehydroalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007060391 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenyldehydroalanine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04584 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Advanced Synthetic Strategies for Phenyldehydroalanine and Its Analogues

Established Dehydration and Elimination Reaction Pathways for Phenyldehydroalanine Synthesis

Traditional synthesis of α,β-dehydroamino acids, including this compound, often relies on elimination reactions from saturated amino acid precursors. wikipedia.org These methods involve the removal of a leaving group from the β-position of a phenylalanine derivative or a related precursor.

A highly effective and chemoselective method for generating dehydroalanine (B155165) residues within peptides involves the oxidative elimination of a phenylseleno group. nih.govmdpi.com This strategy begins with the incorporation of the unnatural amino acid (Se)-phenylselenocysteine into a peptide chain using standard synthesis protocols. nih.gov The subsequent step involves a mild, selective oxidation of the phenylselenocysteine (B1259780) side chain. mdpi.com Reagents such as hydrogen peroxide or sodium periodate (B1199274) are typically used for this transformation. mdpi.com The oxidation converts the selenium moiety into a selenoxide, which readily undergoes syn-elimination to form the dehydroalanine double bond. nih.govmdpi.com This method is valued for its mild conditions, which are compatible with various functional groups commonly found in peptides. nih.gov

| Precursor | Oxidizing Agent | Product | Key Feature |

| Peptide-bound Phenylselenocysteine | Hydrogen Peroxide (H₂O₂) | Peptide-bound Dehydroalanine | Mild and chemoselective conditions nih.govmdpi.com |

| Peptide-bound Phenylselenocysteine | Sodium Periodate (NaIO₄) | Peptide-bound Dehydroalanine | Tolerates functionalities in peptides nih.govmdpi.com |

Table 1: Summary of the oxidative elimination strategy for dehydroalanine synthesis.

The synthesis of this compound can be achieved through direct elimination reactions from phenylalanine derivatives. wikipedia.org A common approach is the dehydration of β-hydroxy-phenylalanine (phenylserine) derivatives. This reaction typically requires heating in the presence of a strong acid like sulfuric or phosphoric acid. nsf.govsoton.ac.uk The mechanism involves the protonation of the hydroxyl group, converting it into a good leaving group (water). soton.ac.uk Subsequent loss of the water molecule generates a carbocation, which is followed by the removal of a proton from the α-carbon to form the alkene. nsf.gov

Alternatively, elimination can be induced from other phenylalanine derivatives where the β-substituent is a better leaving group. For instance, β-chloroamino esters, which can be synthesized from β-amino alcohols, undergo a highly stereoselective elimination reaction upon treatment with a suitable base to yield (E)-dehydrophenylalanine derivatives in high yields.

Dehydrosulfenylation, or the elimination of a sulfur-containing group, provides another pathway to dehydroamino acids from cysteine precursors. wikipedia.org In this approach, a cysteine derivative is first synthesized and then modified to facilitate the elimination of the thiol group as hydrogen sulfide (B99878) or another sulfur-containing molecule. wikipedia.orgnih.gov For example, peptides containing two cysteine residues can be oxidized to a cystine derivative. Subsequent treatment with a base can trigger a β-elimination, followed by the loss of sulfur, to generate a dehydroalanine residue. Another strategy involves the S-alkylation of a cysteine precursor, followed by an elimination reaction to yield the desired α,β-unsaturated system. This approach is foundational to the synthesis of lanthionine-containing peptides, where dehydroalanine is a key intermediate.

Chemo- and Stereoselective Synthesis of this compound Derivatives

Modern synthetic efforts have focused on developing methods that offer high control over the chemical and stereochemical outcomes of the reaction, particularly the geometry of the resulting double bond (Z vs. E).

A general and efficient protocol for the synthesis of α,β-dehydroamino acids involves an L-proline-catalyzed aldol (B89426) condensation between a glycine (B1666218) Schiff base and an aldehyde. To synthesize this compound derivatives, benzaldehyde (B42025) or its substituted analogues are used as the aldehyde component. Research has shown that using a 2-hydroxybenzophenone (B104022) imine-derived glycine Schiff base is crucial for achieving high Z-selectivity in the final product. The combination of a catalytic amount of proline and a base promotes the reaction, delivering the Z-configured α,β-dehydroamino ester derivatives in high yields. This method is notable for its operational simplicity and its ability to accommodate a variety of aldehydes.

| Aldehyde | Catalyst System | Product | Selectivity (Z/E) | Reference |

| Benzaldehyde | L-proline, K₃PO₄ | (Z)-Dehydrophenylalanine ester derivative | High Z-selectivity | |

| Various Aromatic Aldehydes | L-proline, Base | Corresponding (Z)-β-Aryl-dehydroalanine ester | High Z-selectivity |

Table 2: Proline-catalyzed synthesis of dehydroamino acid derivatives.

While many methods favor the formation of the Z-isomer of this compound, electrochemical reduction offers a valuable pathway to the corresponding E-isomer. The process begins with the synthesis of a β-halo-β-substituted dehydroalanine, such as a β-bromo- or β-iodo-phenyldehydroalanine derivative. This halogenated precursor, which is often the Z-isomer, is then subjected to controlled potential electrolysis. The electrochemical reduction at a specific potential leads to the cleavage of the carbon-halogen bond and subsequent formation of the dehalogenated dehydroamino acid as a mixture of E and Z isomers. In these cases, the major product isolated results from dehalogenation without isomerization of the original major isomer, but it provides a route to access the less common E-isomer which can then be isolated. This technique represents a significant tool for stereochemical control in the synthesis of β-substituted dehydroalanines.

| Starting Material | Reaction Type | Key Condition | Product Outcome | Reference |

| β-Halo-β-phenyldehydroalanine (Z-isomer) | Halogenation | N-halosuccinimide | β-Halogenated intermediate | |

| β-Halogenated intermediate | Electrochemical Reduction | Controlled Potential Electrolysis | Mixture of E and Z-isomers, enriching the E-isomer |

Table 3: Synthesis of E-isomer this compound via electrochemical reduction.

Influence of Protecting Groups and Reagents on Stereoselectivity

The stereochemical outcome of synthetic routes yielding this compound and its derivatives is significantly governed by the choice of protecting groups and reagents. These elements can exert substantial control over the formation of either the (Z)- or (E)-isomer of the α,β-double bond, a critical factor in determining the final conformation and biological activity of peptides incorporating this non-proteinogenic amino acid.

Protecting groups, temporarily introduced to mask reactive functional groups, play a crucial role beyond simple masking; they can directly or indirectly participate in reactions, thereby influencing the stereochemical course. mdpi.comnumberanalytics.comnih.gov In the synthesis of dehydroamino acids, the nature of the N-protecting group is a key determinant of stereoselectivity. For instance, studies have shown that when phenyldehydroalanines are N-protected with carbamates or 4-tolylsulfonyl groups, an increase in (Z)-stereoselectivity is observed. researchgate.net This is often attributed to steric hindrance or specific electronic effects imposed by the protecting group, which favors the formation of one stereoisomer over the other. beilstein-journals.orgrsc.org The Horner-Wadsworth-Emmons (HWE) reaction, a common method for creating the double bond in dehydroamino acids, typically yields (Z)-isomers as the major product. thieme-connect.com

The choice of reagents is equally critical in directing stereoselectivity. msu.edu For example, in the halogenation of β-substituted dehydroamino acids, the use of N-iodosuccinimide as the halogenating agent leads to a much higher (Z)-stereoselectivity compared to other reagents. researchgate.net Similarly, in dehydrating N-acylserine and threonine methyl esters, the reaction can be stereoselective towards the (Z)-isomer. uminho.pt The development of chiral auxiliaries represents another strategic approach. These enantiopure compounds are temporarily attached to the substrate to direct the formation of new stereocenters with a specific relative configuration before being cleaved. ethz.ch

The interplay between protecting groups and reagents is a powerful tool for chemists to achieve the desired stereochemical outcome in the synthesis of complex molecules like this compound. beilstein-journals.org

Table 1: Influence of Protecting Groups and Reagents on Stereoselectivity

| Reaction Type | Substrate | Protecting Group | Reagent | Predominant Stereoisomer | Reference |

|---|---|---|---|---|---|

| Halogenation | β-phenyldehydroalanines | Carbamates, 4-tolylsulfonyl | N-Iodosuccinimide | (Z) | researchgate.net |

| Horner-Wadsworth-Emmons | N-acyl dialkoxyphosphoryl glycine ester | N-acyl | Aldehydes | (Z) | thieme-connect.com |

| Dehydration | N-acylserine/threonine methyl esters | N-acyl | Diethylazodicarboxylate | (Z) (for threonine) | uminho.pt |

Novel Methodologies for α,β-Dehydroamino Acid Scaffold Generation Applicable to this compound

Recent advancements in synthetic organic chemistry have introduced innovative methodologies for constructing the α,β-dehydroamino acid scaffold, offering new pathways to this compound and its analogues. researchgate.netrsc.orgrsc.org These strategies often provide milder reaction conditions, greater functional group tolerance, and unique reactivity patterns compared to traditional methods.

Umpolung-like Approaches Utilizing Electrophilic Character

Traditional modifications of amino acids often rely on the nucleophilic character of their side chains. researchgate.netrsc.org However, an "umpolung" or polarity reversal approach, which utilizes the inherent electrophilic nature of the α,β-unsaturated carbonyl system in dehydroamino acids, has emerged as a powerful strategy. researchgate.netrsc.orgrsc.org This method allows for the reaction of a wide variety of nucleophiles with the electrophilic dehydroalanine derivative, leading to the synthesis of diverse unnatural amino acids. rsc.org

One such umpolung strategy involves the use of phosphine (B1218219) catalysts to facilitate the addition of amides to alkynoates. This method provides α,β-dehydroamino acid derivatives in good yields and with excellent (Z)-stereoselectivity. digitellinc.com A key advantage of this approach is its compatibility with common peptide protecting groups like tert-butyl carbamates, circumventing the need for N-terminal deprotection steps that can sometimes lead to hydrolysis. digitellinc.com Another innovative umpolung reagent involves carbastannatrane amino acids, which can participate in various chemoselective cross-coupling reactions to introduce aryl, acyl, and thioether functionalities at the β-position of alanine (B10760859). nih.gov These reagents are notably compatible with aqueous conditions. nih.gov The strong electron-withdrawing effect of a sulfinyl group can also be exploited to increase the electrophilic character of the α-carbon, making it susceptible to nucleophilic attack. uminho.pt

Photocatalyzed Strategies for Derivatization

Visible-light photocatalysis has surfaced as a potent and versatile tool for the derivatization of α,β-dehydroamino acids under mild conditions. nih.govresearchgate.net This technology allows for selective C-C bond formation and the introduction of novel functionalities. nih.gov

One prominent example is the photocatalyzed [2+2]-cycloaddition of dehydroamino acids with styrene-type olefins. nih.govresearchgate.netacs.org This reaction, mediated by a triplet energy transfer catalyst such as [Ir(dFCF3ppy2)dtbpy]PF6 under visible light, provides access to strained cyclobutane (B1203170) α-amino acid derivatives. nih.govresearchgate.netacs.org This method is scalable and demonstrates high selectivity and functional group tolerance. acs.org

Furthermore, photoredox catalysis has been effectively used for the functionalization of dehydroamino acids and peptides. researchgate.net Commercially available catalysts like Ru(bpy)3(PF6)2 can be employed with various radical precursors, such as (fluorinated)alkyl halides and arylsulfonyl chlorides, to modify a range of dehydroamino acids and even dipeptides. researchgate.net This approach has also been successfully applied to the late-stage functionalization of complex natural products. researchgate.net

Table 2: Novel Methodologies for α,β-Dehydroamino Acid Scaffold Generation

| Methodology | Key Reagent/Catalyst | Reaction Type | Key Feature | Reference |

|---|---|---|---|---|

| Umpolung Addition | Trialkylphosphine | Addition of amides to alkynoates | High (Z)-stereoselectivity, compatible with protecting groups | digitellinc.com |

| Umpolung Cross-Coupling | Carbastannatrane amino acids | C-C, C-S, C-Se bond formation | Aqueous condition compatibility | nih.gov |

| Photocatalyzed Cycloaddition | [Ir(dFCF3ppy2)dtbpy]PF6 | [2+2]-cycloaddition with styrenes | Access to cyclobutane α-amino acids | nih.govresearchgate.netacs.org |

| Photoredox Functionalization | Ru(bpy)3(PF6)2 | Radical addition | Broad substrate scope, applicable to late-stage functionalization | researchgate.net |

Strategic Incorporation of Phenyldehydroalanine into Peptidic and Organic Architectures

Solid-Phase Peptide Synthesis (SPPS) of Phenyldehydroalanine-Containing Peptides

Solid-phase peptide synthesis (SPPS), pioneered by Bruce Merrifield, provides an efficient route for the assembly of peptides on an insoluble resin support. peptide.com The incorporation of this compound can be achieved through two main strategies: the coupling of a pre-formed this compound residue or the in-situ generation of the dehydroamino acid from a stable precursor already incorporated into the peptide chain. peptide.comnih.gov The general SPPS process involves anchoring the C-terminal amino acid to the resin, followed by sequential cycles of Nα-protecting group removal and coupling of the next Nα-protected amino acid until the desired sequence is assembled. nih.gov

Azlactone Intermediate Methodologies

The Erlenmeyer-Plöchl synthesis of azlactones (oxazolones) is a classical method that can be adapted for the preparation of dehydroamino acids. wikipedia.orgchemeurope.com This reaction involves the condensation of an N-acylglycine (like hippuric acid) with an aromatic aldehyde in the presence of acetic anhydride. chemeurope.commodernscientificpress.com The N-acylglycine first cyclizes to form an oxazolone (B7731731) intermediate, which then undergoes condensation with the aldehyde to yield an unsaturated azlactone. wikipedia.orgmodernscientificpress.com

For this compound, this would involve the reaction of an N-acylglycine with benzaldehyde (B42025). The resulting 4-benzylidene-2-substituted-oxazol-5-one is the azlactone of this compound. shivajicollege.ac.in These azlactone intermediates are particularly useful in peptide synthesis. A method has been developed for incorporating bulky dehydroamino acids into peptides on a solid support by preparing azlactone dipeptides containing the dehydroamino acid and then using the resin-bound peptide as a nucleophile to open the azlactone ring. google.com This approach effectively couples the dehydroamino acid-containing fragment to the growing peptide chain. google.com

Site-Selective Incorporation via Oxidative Elimination

A highly effective and chemoselective method for introducing a dehydroalanine (B155165) residue at a specific position in a peptide sequence is through the oxidative elimination of a selenocysteine (B57510) precursor. nih.govresearchgate.net This post-translational modification strategy is fully compatible with standard Fmoc-based SPPS. springernature.com

The methodology involves several key steps:

Synthesis of a Precursor: An Fmoc-protected Se-phenylselenocysteine (Fmoc-Sec(Ph)-OH) is synthesized. researchgate.netspringernature.com

Incorporation via SPPS: This unnatural amino acid is incorporated into the desired position of the peptide chain using standard SPPS protocols. nih.govspringernature.com The process is comparable in efficiency to the coupling of natural amino acids.

Oxidative Elimination: After assembly and deprotection of the peptide, the phenylselenocysteine-containing peptide is treated with a mild oxidizing agent, such as hydrogen peroxide or sodium periodate (B1199274). researchgate.netspringernature.com This selectively oxidizes the selenium atom, which is followed by a spontaneous syn-elimination to form the α,β-double bond of the dehydroalanine residue, releasing phenylselenol. researchgate.net

This method is advantageous due to its mild conditions, which are tolerated by most other amino acid side chains, including protected cysteines, allowing for the precise and site-selective installation of the dehydro-residue. nih.gov

Solution-Phase Synthesis of this compound-Modified Peptides

While SPPS is dominant, solution-phase peptide synthesis remains a vital technique, particularly for large-scale synthesis or for peptides with structures that are challenging for solid-phase methods. springernature.comyoutube.com Solution-phase synthesis involves the coupling of amino acids or peptide fragments in a suitable solvent system. slideshare.net Key challenges include the need for purification after each step to remove excess reagents and byproducts, and the potential for racemization during fragment condensation. youtube.com

The synthesis of peptides containing this compound can be readily achieved using solution-phase techniques. This typically involves a fragment condensation strategy, where protected peptide segments are synthesized and then coupled together. slideshare.net For instance, a dipeptide containing the this compound residue can be prepared and then coupled to other peptides or amino acids. The synthesis of biphalin, a dimeric enkephalin analog, serves as a good example of a complex peptide that requires solution-phase synthesis due to its unique hydrazide bridge structure, a challenge for standard SPPS. springernature.com A similar strategic approach, involving the careful selection of protecting groups and coupling reagents like TBTU, can be applied to the synthesis of this compound-modified peptides in solution. nih.gov

Macrocyclization and Lanthionine (B1674491) Formation via Intramolecular Michael Addition on Dehydroalanine Residues

This compound residues within a peptide chain are excellent electrophiles for intramolecular cyclization reactions. The α,β-unsaturated system is a prime Michael acceptor for nucleophilic side chains, leading to the formation of macrocyclic structures. A prominent example of this reactivity is the formation of lanthionine bridges, which are characteristic of lanthipeptides, a class of ribosomally synthesized and post-translationally modified peptides. nih.gov

In a synthetic context, a peptide containing both a this compound residue and a cysteine residue can be induced to cyclize. The thiol side chain of cysteine acts as a nucleophile, attacking the β-carbon of the this compound residue in an intramolecular thia-Michael addition. nih.gov This reaction forms a stable thioether linkage, resulting in a macrocycle containing a lanthionine-type structure. nih.gov This strategy is a powerful tool for creating conformationally constrained peptides, which often exhibit enhanced biological activity and stability. The formation of these cyclic structures can be catalyzed by enzymes known as lanthipeptide cyclases in biological systems. nih.gov

Conjugation Chemistry of this compound for Bioconjugates

The electrophilic nature of the double bond in this compound makes it a versatile chemical handle for the construction of bioconjugates. springernature.com This reactivity allows for the site-specific modification of peptides with other molecules such as lipids, carbohydrates, or reporter tags.

Michael-Type Addition Reactions with Nucleophiles

This compound is an excellent Michael acceptor, readily undergoing conjugate (or 1,4-) addition with a wide range of soft nucleophiles. masterorganicchemistry.com This reaction involves the addition of a nucleophile to the β-carbon of the α,β-unsaturated carbonyl system. youtube.comyoutube.com The reaction is thermodynamically favorable and can be performed under mild conditions, making it highly suitable for modifying sensitive biomolecules. rsc.org

A variety of nucleophiles can participate in this reaction, leading to diverse bioconjugates:

Thiols: Cysteine residues or other thiol-containing molecules react efficiently to form stable thioether bonds. masterorganicchemistry.comrsc.org

Amines: Primary and secondary amines can add to form β-amino acid derivatives. youtube.comrsc.org

Carbon Nucleophiles: Stabilized enolates, such as those derived from malonic esters, can be used to form new carbon-carbon bonds. masterorganicchemistry.comrsc.org

Phosphorus Nucleophiles: Phosphine (B1218219) oxides have also been shown to add to similar activated systems. frontiersin.org

The table below summarizes the outcomes of Michael-type addition reactions on a this compound residue.

| Nucleophile Type | Example Nucleophile | Resulting Adduct Structure |

| Thiol | Cysteine side chain (R-SH) | Thioether (Lanthionine analog) |

| Amine | Lysine (B10760008) side chain (R-NH₂) | β-Amino acid derivative |

| Carbon | Malonic ester enolate | Substituted glutamic acid analog |

| Phosphorus | Diphenylphosphine oxide | β-Phosphinoyl-phenylalanine derivative |

This versatile conjugation chemistry allows this compound to serve as a key platform for creating complex and functionalized peptide-based molecules. springernature.comrsc.org

Applications in Protein Cross-Linking and Functionalization

The unique chemical structure of this compound (ΔPhe), specifically its α,β-unsaturated double bond, renders it a valuable tool for protein cross-linking and functionalization. The double bond is an electrophilic center, making it susceptible to nucleophilic attack, most notably through a Michael addition reaction. nih.gov This reactivity allows for the formation of stable, covalent bonds with nucleophilic side chains of other amino acid residues, such as the thiol group of cysteine or the amine group of lysine.

This targeted reactivity is exploited to create covalent linkages between different peptide chains or between a peptide and another molecule. For instance, peptides containing ΔPhe can be reacted with proteins or other biomacromolecules to form well-defined conjugates. nih.gov The process is a general method for the site-directed incorporation of small molecules into peptides and proteins. nih.gov This covalent modification strategy is instrumental in developing stabilized peptide structures, creating antibody-drug conjugates, and immobilizing peptides onto surfaces for various biotechnological applications. The introduction of a cross-link can also enhance the structural integrity and biological activity of the resulting complex. Formaldehyde, a common cross-linking agent, often targets accessible lysine residues, which are also potential partners for Michael addition with dehydroamino acids, highlighting the importance of targeted amino acid chemistry in protein modification. nih.gov

Design and Synthesis of this compound-Based Peptidomimetics

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability and oral bioavailability. This compound is a key building block in the design of such peptidomimetics. nih.gov Its incorporation introduces structural constraints and chemical properties that differ significantly from standard amino acids, making it an attractive component for modifying biological activity. researchgate.net

The synthesis of this compound-based peptidomimetics often involves multi-component reactions, such as the Ugi four-component reaction, which allows for the rapid assembly of complex molecular scaffolds from simple starting materials. nih.gov This approach is efficient for creating libraries of diverse compounds for screening and structure-activity relationship (SAR) studies. nih.gov By strategically placing ΔPhe within a peptide sequence, researchers can fine-tune the molecule's three-dimensional shape and resistance to enzymatic degradation, which are critical factors for therapeutic efficacy.

Conformational Restriction in Peptides via Dehydroamino Acid Residues

The incorporation of α,β-dehydroamino acid residues, such as this compound, has a profound effect on the conformational properties of a peptide. nih.gov The sp2 hybridization of the α- and β-carbon atoms creates a planar structure, which significantly restricts the rotational freedom around the peptide backbone's phi (φ) and psi (ψ) torsion angles. nih.govniscpr.res.in This inherent rigidity reduces the conformational flexibility of the entire peptide molecule. niscpr.res.in

This constraining effect is a powerful tool in peptide design, as it can be used to stabilize specific secondary structures. nih.govcapes.gov.br Research has shown that the (Z)-isomer of this compound (ΔZPhe) is particularly effective at inducing and stabilizing type II β-turn structures in small peptides. nih.gov In longer peptide sequences, ΔZPhe residues can act as nucleation sites for the formation of helical structures. nih.gov The specific influence on conformation depends on the dehydroamino acid residue, as highlighted in the table below, which summarizes findings from molecular modeling and experimental studies. researchgate.netcapes.gov.br

| Dehydroamino Acid Residue | Preferred Conformation / Influence |

| ΔZPhe | Induces and stabilizes Type II β-turns and helical structures. nih.gov |

| ΔAla | Prefers an extended conformation. nih.gov |

| ΔZLeu | Influences the peptide backbone in a manner similar to ΔZPhe. nih.gov |

| ΔZAbu | Influences the formation of typical secondary structure elements. capes.gov.br |

This table summarizes the general conformational tendencies of various dehydroamino acids as reported in computational and experimental studies.

Impact on Metabolic Stability and Bioavailability of Peptides

A major challenge in the development of peptide-based therapeutics is their rapid degradation by proteases in the body, leading to poor metabolic stability and low bioavailability. The incorporation of this compound is a widely used strategy to overcome this limitation. The rigidifying effect of the α,β-double bond not only pre-organizes the peptide into a bioactive conformation but also makes the adjacent peptide bonds less accessible to proteolytic enzymes. nih.gov

The unnatural structure of the dehydroamino acid residue sterically hinders the ability of proteases to recognize and cleave the peptide chain. This increased resistance to enzymatic degradation extends the half-life of the peptide in circulation. nih.gov Furthermore, enhanced metabolic stability can contribute to improved bioavailability. nih.gov While many factors influence bioavailability, reducing susceptibility to enzymatic breakdown is a critical first step. Studies on phenylalanine-containing peptide amides in E. coli have shown that cellular uptake and subsequent hydrolysis are key factors in their metabolic pathway, underscoring the importance of designing peptides that can resist such degradation. nih.gov By improving proteolytic stability, the incorporation of this compound helps ensure that a greater amount of the peptide remains intact and available to exert its biological effect. nih.govprimescholars.com

Reaction Mechanisms and Chemical Transformations of Phenyldehydroalanine

Electrophilic Reactivity of the α,β-Unsaturated System

The electron-poor character of the α,β-double bond in phenyldehydroalanine, a result of the "push-pull" electronic structure involving the nitrogen lone pair and the carbonyl group, makes it an excellent electrophile. nih.gov This inherent reactivity allows for a variety of transformations, primarily through nucleophilic additions and cycloadditions.

This compound and its derivatives readily undergo nucleophilic addition reactions, particularly Michael-type additions, at the β-carbon. nih.gov This reactivity has been extensively utilized to synthesize a wide array of unnatural amino acids. A variety of nucleophiles, including thiols, amines, and carbon nucleophiles, can be added to the dehydroalanine (B155165) core under mild conditions. rsc.orgrsc.org For instance, the Michael addition of thiols and amines to dehydroalanine amides shows a significant rate acceleration in water, leading to higher yields in shorter reaction times. nih.gov

Research has demonstrated the successful addition of nitrogen heterocycles, thiols, and carbon nucleophiles to dehydroalanine derivatives, affording the corresponding modified amino acids in fair to good yields. rsc.org However, derivatives of didehydrophenylalanine have been observed to be less reactive compared to dehydroalanine derivatives, reacting only with stronger nucleophiles. rsc.orgresearchgate.net

A notable and somewhat unconventional reactivity pattern is the α-addition of nucleophiles to alkynoates, which provides a novel route to dehydroamino acids. acs.orgacs.org While typical conjugate additions occur at the β-position, the use of phosphine (B1218219) catalysts can redirect the nucleophilic attack to the α-position of certain substrates. acs.orgacs.org

The scope of nucleophilic additions has been expanded to include organocatalytic asymmetric Michael additions. For example, the conjugate addition of cyclic ketones to protected dehydroalanine has been achieved using a bifunctional primary amine-thiourea catalyst, which activates both the ketone and the dehydroalanine derivative through hydrogen bonding and enamine catalysis. nih.gov This method provides access to enantiomerically enriched unnatural α-amino acids.

Table 1: Examples of Nucleophilic Addition to Dehydroalanine Derivatives

| Nucleophile | Dehydroalanine Derivative | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Phthalimide | Ethyl phenylpropiolate | Phthalimide adduct | 82 | acs.org |

| Benzylamine | Boc-∆Ala(N-Boc)-OMe | Boc-Ala[N-Boc,β-(benzylamino)]-OMe | - | researchgate.net |

| Thiophenol | Dehydroalanine amide | Thioether adduct | - | nih.gov |

| Cyclohexanone | tert-butyl 2-phtalimidoacrylate | Ketone-adduct | - | nih.gov |

| Phosphites | Dehydroalanine peptides | Phosphonate-containing peptides | - | researchgate.net |

This compound and its derivatives can participate in various cycloaddition reactions, acting as versatile components to construct cyclic and heterocyclic systems. nih.gov These reactions provide access to structurally complex and constrained amino acid derivatives.

One prominent example is the [2+2] cycloaddition. A selective, photocatalyzed [2+2] cycloaddition of dehydroamino acids with styrene-type olefins has been developed using a triplet energy transfer catalyst under visible light irradiation. nih.govacs.org This method allows for the synthesis of cyclobutane-substituted α-amino acids. nih.gov

Furthermore, dehydroalanines can participate in [3+2] cycloadditions. For instance, a photoinitiated 1,3-dipolar cycloaddition between dehydroalanines and 2,5-diaryl tetrazoles has been reported. nih.govrsc.org This reaction proceeds rapidly under UV irradiation without a catalyst to form fluorescent pyrazoline-modified peptides. nih.govrsc.org Lewis acid catalysis has also been employed to facilitate [3+2] cycloadditions between dehydroamino acids and indoles to generate pyrroloindolines. nih.gov

Enzyme-catalyzed cycloadditions have also been observed in natural product biosynthesis. For example, pyridine (B92270) synthases in thiopeptide biosynthesis catalyze a formal aza-[4+2] cycloaddition between two dehydroalanine residues to form a pyridine ring. nih.gov The Diels-Alder reaction, a classical [4+2] cycloaddition, involves a conjugated diene and a dienophile to form a cyclohexene (B86901) derivative. wikipedia.orgmasterorganicchemistry.comyoutube.com While this compound itself is a dienophile, related dehydro Diels-Alder reactions involving alkynes can lead to complex aromatic systems. vander-lingen.nl

Table 2: Examples of Cycloaddition Reactions with Dehydroalanine Derivatives

| Reaction Type | Reactants | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| [2+2] Cycloaddition | Dehydroamino acid, Styrene olefin | [Ir(dFCF3ppy2)dtbpy]PF6, Visible light | Cyclobutane (B1203170) α-amino acid | nih.govacs.org |

| [3+2] Cycloaddition | Dehydroalanine, 2,5-Diaryl tetrazole | UV light (302 nm) | Pyrazoline-modified peptide | nih.govrsc.org |

| [3+2] Cycloaddition | Dehydroamino acid, Indole | SnCl4/BINOL Lewis acid | Pyrroloindoline | nih.gov |

| Aza-[4+2] Cycloaddition | Two Dehydroalanine residues | Pyridine synthase (enzyme) | Pyridine ring | nih.gov |

Transition-Metal-Catalyzed Transformations Involving this compound

Transition-metal catalysis has emerged as a powerful tool for the functionalization of this compound and other dehydroamino acids, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. nih.govrsc.orgnih.govnih.gov

Cross-coupling reactions, such as the Heck and Suzuki-Miyaura reactions, have been successfully applied to dehydroamino acid derivatives. nih.govrsc.org The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an activated alkene. organic-chemistry.orglibretexts.orgyoutube.comyoutube.com This reaction has been utilized for the functionalization of dehydroalanine-containing peptides.

The Suzuki-Miyaura coupling, another palladium-catalyzed reaction, couples an organoboron compound with an organic halide or triflate. yonedalabs.comnih.govlibretexts.orgnih.govyoutube.com This reaction has been employed for the synthesis of various phenylalanine derivatives from dehydroalanine precursors. For example, rhodium-catalyzed conjugate addition of potassium trifluoro(organo)borates to dehydroamino esters provides access to a variety of protected α-amino esters. organic-chemistry.org

Table 3: Examples of Transition-Metal-Catalyzed Cross-Coupling Reactions

| Reaction | Reactants | Catalyst | Product | Reference |

|---|---|---|---|---|

| Heck Reaction | Aryl halide, Dehydroalanine derivative | Palladium catalyst | Phenylalanine derivative | organic-chemistry.orglibretexts.org |

| Suzuki-Miyaura Coupling | Organoboron compound, Dehydroalanine derivative | Palladium catalyst | Phenylalanine derivative | yonedalabs.comnih.gov |

| Rhodium-catalyzed Conjugate Addition | Potassium trifluoro(organo)borate, Dehydroamino ester | Rhodium complex | Protected α-amino ester | organic-chemistry.org |

A catalytic radical process for the asymmetric cyclopropanation of dehydroaminocarboxylates has been developed using cobalt(II)-based metalloradical catalysis. nih.gov This reaction utilizes in situ-generated α-aryldiazomethanes to produce chiral cyclopropyl (B3062369) α-amino acid derivatives with high yields and excellent enantioselectivities. nih.govnih.gov The reaction proceeds via a stepwise radical mechanism and exhibits (Z)-diastereoselectivity, which is opposite to the uncatalyzed thermal reaction. nih.gov This method provides a valuable route to non-proteinogenic amino acids with restricted conformations.

Table 4: Asymmetric Radical Cyclopropanation of a Dehydroaminocarboxylate

| Dehydroaminocarboxylate | Diazo Compound | Catalyst | Product | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|---|

| Dehydroaminocarboxylate | α-Aryldiazomethane | Co(II)-amidoporphyrin | (Z)-α-Amino-β-arylcyclopropanecarboxylate | High | Excellent | nih.gov |

Photochemical Reactions of this compound Derivatives

Photochemical methods offer mild and selective pathways for the functionalization of this compound and its derivatives. nih.gov Visible-light-driven radical conjugate addition to dehydroalanine has seen significant progress, enabling the synthesis of unnatural amino acids and the site-selective modification of peptides. bohrium.com

Visible-light photoredox catalysis has been employed for the hydroarylation of dehydroalanine residues using arylthianthrenium salts, providing a route to unconventional phenylalanine derivatives. uniroma1.itnih.gov This method is characterized by its mild conditions and high functional group tolerance. uniroma1.itnih.gov Photocatalytic strategies have also been developed for the alkylation of dehydroalanine using a variety of alkyl radical precursors, allowing for the introduction of diverse functional groups. researchgate.netacs.org

Furthermore, photochemical reactions can be used to generate dehydroalanine itself within a peptide sequence. For example, a visible-light-driven method using Rose Bengal as a photosensitizer allows for the conversion of diselenide-containing peptides to dehydroalanine. rsc.org

Table 5: Examples of Photochemical Reactions of Dehydroalanine Derivatives

| Reaction Type | Reactants | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| Radical Conjugate Addition | Dehydroalanine, Alkyl radical precursor | Visible light, Photocatalyst | Alkylated amino acid | bohrium.comresearchgate.net |

| Hydroarylation | Dehydroalanine, Arylthianthrenium salt | Visible light, Eosin Y | Phenylalanine derivative | uniroma1.itnih.gov |

| [2+2] Cycloaddition | Dehydroamino acid, Styrene olefin | Visible light, [Ir(dFCF3ppy2)dtbpy]PF6 | Cyclobutane α-amino acid | nih.govacs.org |

| 1,3-Dipolar Cycloaddition | Dehydroalanine, 2,5-Diaryl tetrazole | UV light | Pyrazoline-modified peptide | nih.govrsc.org |

| Dehydroalanine Formation | Diselenide-containing peptide | Visible light, Rose Bengal | Dehydroalanine-containing peptide | rsc.org |

Substrate Inhibition in Photocatalysis with this compound Analogues

Detailed investigations into the synthesis of α-C-glycosyl alanine (B10760859) analogues via a photocatalyzed Giese reaction have shed light on the inhibitory effects of certain dehydroalanine derivatives. nih.gov In these reactions, a photocatalyst, such as a copper(I) complex or a ruthenium(II) complex, facilitates the generation of a key C-glycosyl radical, which then reacts with a dehydroalanine analogue. nih.gov While this method is effective for several substrates, a marked decrease in reactivity is observed with more sterically hindered dehydroalanine analogues. nih.gov

For instance, in the reaction between pyranosyl bromide analogues and various dehydroalanine derivatives, N-phenyl dehydroalanine with a 3-methyl substitution exhibited lower reactivity compared to less hindered substrates like methyl acrylate. nih.gov This suggests that the steric bulk on the dehydroalanine derivative can hinder its approach to the reactive intermediate, thereby inhibiting the reaction.

Further studies have revealed that the choice of photocatalyst can be critical in overcoming substrate inhibition. nih.gov While a copper(I) complex, [(DPEPhos)(bcp)Cu]PF6, proved to be highly efficient and fast for some substrates, it was susceptible to inhibition by others. nih.gov In cases where the copper(I) photocatalyst was inhibited, switching to a ruthenium(II) photocatalyst, Ru(bpy)32, allowed the reaction to proceed, albeit at a slower rate. nih.gov This highlights a substrate-dependent inhibition of the photocatalyst. The investigation into this phenomenon through NMR experiments has provided deeper insights into the specific interactions leading to inhibition. nih.gov

The general mechanism of substrate inhibition in photocatalysis can occur through various pathways. One common model is the formation of an unproductive complex between the substrate and the photocatalyst or an intermediate in the catalytic cycle. nih.gov In the context of this compound analogues, it is plausible that more hindered substrates form a stable, non-reactive complex with the excited state of the photocatalyst, thus preventing the desired single-electron transfer (SET) process from occurring efficiently. Another possibility is the blockage of the product's release from the catalytic site by an incoming substrate molecule, a mechanism that has been identified in enzymatic systems. nih.gov

The following table summarizes the observed reactivity of different dehydroalanine analogues in the photocatalyzed Giese reaction, illustrating the impact of substrate structure on reaction efficiency.

| Acceptor Substrate | Product | Yield (%) |

| Methyl acrylate | 3ad | 95 |

| N,N-Boc2 dehydroalanine (3-methyl substituted) | 3ab | 60 |

| N-phenyl dehydroalanine (3-methyl substituted) | 3ac | 55 |

| Tosyl-protected analogue | 3ae | No reaction |

This data clearly indicates that as the steric hindrance on the dehydroalanine derivative increases, the yield of the desired α-C-glycosyl alanine analogue decreases, with the tosyl-protected analogue being completely unreactive under the studied conditions. nih.gov This trend strongly supports the hypothesis of substrate inhibition playing a significant role in the outcome of these photocatalytic transformations.

Biological Activities and Molecular Mechanisms of Phenyldehydroalanine Containing Compounds

Enzyme Mechanism Elucidation Using Phenyldehydroalanine as a Probe

The dehydroalanine (B155165) moiety, a key feature of this compound, can play a crucial role in enzymatic reactions. While direct studies utilizing this compound as a probe for cysteine proteases are not extensively documented in the reviewed literature, the function of dehydroalanine in other enzymes provides insight into its potential as a mechanistic tool.

Papain, a well-characterized cysteine protease, relies on a catalytic triad (B1167595) including a cysteine residue (Cys-25) for its function. nih.gov Probes that can interact with this active site are invaluable for studying its mechanism. While fluorescent probes are commonly used to investigate the active site of papain, the specific use of this compound for this purpose is not prominently featured in the available research. nih.gov However, derivatives of the closely related amino acid phenylalanine, such as N-benzoyl-L-phenylalaninal, have been shown to inhibit papain. nih.gov This suggests that the phenyl group can direct the molecule to the active site, and the electrophilic nature of the dehydroalanine could potentially be exploited for probing.

In a broader context, dehydroalanine itself has been identified as a critical prosthetic group in the active site of phenylalanine ammonia-lyase (PAL). nih.govnih.gov In PAL, the dehydroalanine is formed post-translationally and is essential for the enzyme's catalytic activity, which involves the deamination of L-phenylalanine. nih.govnih.gov The proposed mechanism involves an electrophilic attack by the dehydroalanine group on the phenyl ring of the substrate. nih.govnih.gov This established role of dehydroalanine in facilitating catalysis highlights its potential to be incorporated into probes designed to study enzyme mechanisms.

UV-Visible absorption spectroscopy is a powerful technique for monitoring enzyme kinetics in real-time. thermofisher.com The rate of an enzymatic reaction can be determined by observing the change in absorbance of either the substrate or the product over time, provided one of them has a distinct chromophore that absorbs in the UV-Visible range. thermofisher.comnih.gov

The formation of a product with a unique absorbance spectrum allows for the continuous monitoring of the reaction progress. cam.ac.uk For instance, the hydrolysis of p-nitrophenyl acetate (B1210297) by α-chymotrypsin can be followed by measuring the increase in absorbance due to the release of p-nitrophenolate. cam.ac.uk Similarly, the interaction of this compound or its derivatives with an enzyme could be monitored if the process leads to a change in the UV-Visible spectrum. The conjugated system of this compound itself absorbs UV light, and any modification to this system upon binding to or being processed by an enzyme could lead to a detectable spectral shift. This would allow for the calculation of key kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax). washington.edulibretexts.org While specific studies detailing the use of this compound for this purpose are not prevalent, the general principles of UV-Visible spectroscopy for enzyme kinetics are well-established and applicable. thermofisher.comnih.gov The amination of cinnamic acid derivatives, which are structurally similar to this compound, has been monitored using UV-Vis spectrophotometry to determine enzymatic activity. frontiersin.org

This compound-Mediated Enzyme Inhibition

Enzyme inhibitors are crucial tools in biochemistry and pharmacology. They can be broadly classified based on their mechanism of action. wikipedia.org Derivatives of phenylalanine have been explored for their potential as enzyme inhibitors for various therapeutic applications, including antiviral and anticancer agents. nih.govnih.gov While specific data for this compound is limited, the principles of different inhibition modalities can be discussed in the context of its chemical structure.

Competitive inhibition occurs when an inhibitor molecule, which often resembles the substrate, binds to the active site of the enzyme, thereby preventing the substrate from binding. du.ac.in This type of inhibition can be overcome by increasing the substrate concentration. A study on derivatives of phenylalanine as HIV-1 capsid inhibitors provides an example of molecules designed to compete for a binding site. nih.gov

Table 1: Characteristics of Competitive Inhibition

| Parameter | Description |

|---|---|

| Inhibitor Binding Site | Active Site |

| Effect on Vmax | No change |

| Effect on Km | Increases |

| Overcome by [S] | Yes |

This table provides a general overview of competitive inhibition.

The structural similarity of this compound to phenylalanine suggests its potential to act as a competitive inhibitor for enzymes that recognize phenylalanine as a substrate.

In non-competitive inhibition, the inhibitor binds to an allosteric site (a site other than the active site) on the enzyme. nih.gov This binding event alters the conformation of the enzyme, reducing its catalytic efficiency without affecting substrate binding. nih.gov Consequently, the Vmax of the reaction is lowered, while the Km remains unchanged. nih.gov Flavonoid derivatives have been identified as non-competitive inhibitors of cysteine proteases. nih.gov

Table 2: Characteristics of Non-Competitive Inhibition

| Parameter | Description |

|---|---|

| Inhibitor Binding Site | Allosteric Site |

| Effect on Vmax | Decreases |

| Effect on Km | No change |

| Overcome by [S] | No |

This table provides a general overview of non-competitive inhibition.

A molecule like this compound could potentially act as a non-competitive inhibitor if it binds to an allosteric site on an enzyme, inducing a conformational change that inhibits catalysis.

Uncompetitive inhibition is characterized by the inhibitor binding only to the enzyme-substrate (ES) complex. washington.edu This type of inhibition is more effective at higher substrate concentrations and results in a decrease in both Vmax and Km. washington.edu L-Phenylalanine has been shown to be an uncompetitive inhibitor of placental alkaline phosphatase. nih.gov

Mixed inhibition occurs when the inhibitor can bind to both the free enzyme and the ES complex, often with different affinities. du.ac.innih.gov This type of inhibition affects both Vmax and Km. If the inhibitor binds to the enzyme and the ES complex with equal affinity, it is classified as non-competitive inhibition. nih.gov

Table 3: Characteristics of Uncompetitive and Mixed Inhibition

| Inhibition Type | Inhibitor Binding | Effect on Vmax | Effect on Km |

|---|---|---|---|

| Uncompetitive | Only to ES complex | Decreases | Decreases |

| Mixed | To both E and ES complex | Decreases | Varies (increases or decreases) |

This table provides a general overview of uncompetitive and mixed inhibition.

The potential for this compound or its derivatives to act as uncompetitive or mixed inhibitors would depend on their ability to bind to the enzyme-substrate complex or to both the free enzyme and the complex, respectively.

Determination of Inhibition Constants (Ki) and IC50 Values

The potency of an inhibitory substance is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a biological target, such as an enzyme, by 50% in vitro. wikipedia.orgedx.org This value is determined by conducting a series of experiments where the concentration of the inhibitor is varied while the substrate concentration is kept constant. edx.org The resulting data are plotted as the rate of reaction versus the logarithm of the inhibitor concentration, which typically generates a sigmoidal curve. The inflection point of this curve corresponds to the IC50 value. edx.org

While IC50 is a widely used metric, its value can be influenced by experimental conditions, particularly the concentration of the substrate. wikipedia.orgyoutube.com A more absolute measure of inhibitor potency is the inhibition constant (Ki), which is the dissociation equilibrium constant for the enzyme-inhibitor complex. youtube.comsciencesnail.com Unlike IC50, Ki is a true constant for a given inhibitor and enzyme pair and is not dependent on substrate concentration. edx.orgyoutube.com

The relationship between IC50 and Ki can be described by the Cheng-Prusoff equation, which allows for the conversion of an IC50 value to a Ki value, provided that the Michaelis constant (Km) of the enzyme for its substrate and the substrate concentration used in the IC50 determination are known. edx.orgyoutube.com This conversion is crucial for comparing the potency of different inhibitors, especially when the IC50 values were determined under varying experimental conditions. edx.orgyoutube.com For competitive inhibitors, the IC50 value increases with increasing substrate concentration. sciencesnail.com

Immunomodulatory Activities of this compound

NOD2 Receptor Agonism

The nucleotide-binding oligomerization domain-containing protein 2 (NOD2) is an intracellular pattern recognition receptor that plays a crucial role in the innate immune system by recognizing muramyl dipeptide (MDP), a component of bacterial peptidoglycan. researchgate.netnih.govnih.gov Activation of NOD2 triggers a signaling cascade that leads to the activation of transcription factors, such as NF-κB, and the subsequent production of pro-inflammatory cytokines and other immune mediators. nih.govnih.gov

Compounds containing this compound have been investigated for their ability to act as NOD2 agonists. Structure-activity relationship (SAR) studies of desmuramylpeptide analogues have shown that modifications to the peptide structure can significantly impact NOD2 agonistic activity. researchgate.net For instance, the incorporation of a cinnamoyl moiety, which contains a phenyl group similar to this compound, has been explored in the design of potent NOD2 agonists. researchgate.net The hydrophobicity of the aromatic ring is a critical factor, as derivatives with a pyridylalanine, a more polar analogue, exhibit significantly reduced activity. researchgate.net This suggests that the hydrophobic pocket of the NOD2 receptor preferentially accommodates non-polar groups. researchgate.net

The activation of NOD2 by its agonists can be modulated by post-translational modifications of the receptor itself, such as O-GlcNAcylation and ubiquitination, which can enhance its stability and signaling activity. nih.gov

Pro-Inflammatory Cytokine Release Enhancement

Phenylalanine and its derivatives have been shown to enhance the innate immune response and the release of pro-inflammatory cytokines. nih.gov Phenylalanine can promote the pyroptosis of alveolar macrophages, a form of programmed cell death, which leads to the release of pro-inflammatory cytokines such as IL-1β and IL-18. nih.gov This process is mediated through the activation of the NLRP3 inflammasome. nih.gov

The activation of NOD2 by its agonists, including those containing this compound-like structures, can lead to the production of various pro-inflammatory cytokines. nih.gov In human peripheral blood mononuclear cells, potent NOD2 agonists have been shown to act synergistically with other immune stimuli, like lipopolysaccharide (LPS) and interferon-γ (IFN-γ), to induce the production of cytokines. researchgate.net The synergistic effect of NOD1 and NOD2 agonists with Toll-like receptor (TLR) agonists can also enhance the production of cytokines like interleukin-12 (B1171171) (IL-12) in human dendritic cells. nih.gov Interleukin-11 (IL-11) has also been identified as a significant pro-inflammatory cytokine involved in various inflammatory pathologies. nih.gov

Antiproliferative Effects of this compound and its Peptides

Activity Against Various Cancer Cell Lines

Peptides containing unnatural amino acids, including derivatives of phenylalanine, have demonstrated antiproliferative activity against a range of cancer cell lines. researchgate.net The cytotoxic effects of these peptides are often evaluated using assays such as the MTT dye reduction assay. researchgate.net

For example, analogues of the antimicrobial peptide temporin A, where natural amino acids have been replaced with unnatural ones, have been tested against breast cancer cell lines such as MCF-7 and MDA-MB-231. researchgate.net Similarly, other studies have reported the antiproliferative effects of peptides against various cancer cell lines, including prostate cancer (PC-3, DU 145), ovarian cancer (A2780cis), and colon cancer (HT-29). nih.govnih.gov Some peptides have shown greater potency than the conventional chemotherapy drug cisplatin (B142131) against certain cancer cell lines. nih.gov For instance, a peptide derived from bee venom, N0821, exhibited antiproliferation efficacy against the DU145 prostate cancer cell line. nih.gov

The mechanism of action for the antiproliferative effects of these peptides can vary. Some peptides induce cancer cell death by disrupting the cell membrane, leading to necrosis, while others may enter the cell and cause damage to the nucleus, inducing apoptosis. mdpi.commdpi.com The interaction with the cancer cell membrane is often facilitated by the peptide's physicochemical properties, such as its net positive charge and hydrophobicity, which promote electrostatic interactions with the negatively charged cancer cell membrane. nih.govfrontiersin.org

Exploration of Structure-Activity Relationships for Anticancer Potential

The anticancer activity of peptides is closely linked to their structural features, and understanding these structure-activity relationships (SAR) is crucial for designing more potent and selective anticancer agents. nih.gov Key physicochemical properties that influence the anticancer potential of peptides include their amino acid composition, hydrophobicity, cationicity, and secondary structure. nih.govnih.gov

Hydrophobicity and Cationicity: The presence of hydrophobic residues, such as phenylalanine and its derivatives, is often important for the peptide's ability to interact with and penetrate the cancer cell membrane. nih.gov An increase in hydrophobicity can enhance the peptide's ability to disrupt the membrane, leading to cell lysis. nih.gov Cationic charges, typically conferred by amino acids like lysine (B10760008) and arginine, facilitate the initial electrostatic attraction to the anionic surface of cancer cells. nih.gov However, an excessively high positive charge can lead to undesirable hemolytic activity. nih.gov

Secondary Structure: The secondary structure of a peptide, such as an α-helix or a β-sheet, plays a significant role in its anticancer activity. nih.govnih.gov Many anticancer peptides adopt an amphipathic α-helical conformation upon interacting with the cell membrane, which allows them to insert into and disrupt the lipid bilayer. nih.gov The stability and orientation of this helical structure are critical for its function. nih.gov

Interactive Data Table: Antiproliferative Activity of Peptides

| Peptide/Compound | Cancer Cell Line(s) | Observed Effect | Reference(s) |

| Temporin A analogues | MCF-7, MDA-MB-231 | Antiproliferative activity | researchgate.net |

| N0821 | DU145 (Prostate) | Antiproliferation | nih.gov |

| Xanthohumol | A2780cis (Ovarian), MDA-MB-231, T-47D (Breast), PC-3 (Prostate), HT-29 (Colon) | Higher antiproliferative activity than cisplatin in some lines | nih.gov |

| Isoxanthohumol | MDA-MB-231, T-47D (Breast) | More potent than cisplatin | nih.gov |

| 6-Prenylnaringenin | T-47D (Breast) | Stronger than cisplatin | nih.gov |

Antimicrobial and Antifungal Properties of Dehydroamino Acid Derivatives

Derivatives of dehydroamino acids, including those containing this compound, exhibit a range of antimicrobial and antifungal activities. researchgate.netnih.gov These compounds are primarily isolated from bacteria, with some occurrences in fungi, marine invertebrates, and higher plants. researchgate.netnih.gov The presence of the α,β-double bond in these amino acid residues has a significant impact on the peptide's conformation and stability, which can be crucial for its biological function. rsc.orgnih.gov

Several naturally occurring peptides containing derivatives of this compound have demonstrated notable antimicrobial properties. For instance, tunichromes, isolated from marine tunicates, contain 3,4-dihydroxydehydrophenylalanine or 3,4,5-trihydroxydehydrophenylalanine and show antimicrobial activity against Gram-negative bacteria. nih.gov Similarly, celenamides, found in the sponge Cliona celata, incorporate 3,4,5-trihydroxydehydrophenylalanine. nih.gov Another class of compounds, the diketopiperazines, includes albonoursin, which contains a dehydro-phenylalanine residue and displays potent antitumor activity. rsc.org

The geometry of the dehydroamino acid residue can be critical for bioactivity. For some dehydropeptides, one geometrical isomer (Z or E) may exhibit strong antimicrobial effects while the other is inactive. researchgate.netrsc.org The β-methoxyacrylate unit, a feature of some dehydroamino acid derivatives like those in Cyrmenins, is responsible for their antifungal activity, which functions by inhibiting mitochondrial respiration. nih.gov The well-known antimicrobial peptide nisin, while not containing this compound, features dehydroalanine residues that are essential for its activity. wikipedia.orgnih.gov

Table 1: Examples of Bioactive Dehydroamino Acid Derivatives

| Compound Family | Specific Compound/Residue | Source Organism | Type of Activity |

|---|---|---|---|

| Tunichromes | 3,4-dihydroxydehydrophenylalanine | Marine Tunicates | Antimicrobial (Gram-negative bacteria) |

| Tunichromes | 3,4,5-trihydroxydehydrophenylalanine | Marine Tunicates | Antimicrobial (Gram-negative bacteria) |

| Celenamides | 3,4,5-trihydroxydehydrophenylalanine | Sponge (Cliona celata) | Unknown, but related compounds are bioactive |

| Diketopiperazines | Albonoursin [cyclo(ΔPhe-Δ-Leu)] | Bacteria | Antitumor |

| Cyrmenins | O-Methyldehydroserine (β-methoxyacrylate unit) | Not specified | Antifungal |

| Nisin | Dehydroalanine | Lactococcus lactis | Antimicrobial (Gram-positive bacteria) |

Biological Roles of Endogenous Dehydroamino Acids and Their Implications for this compound Research

Endogenous dehydroamino acids, such as dehydroalanine (Dha) and dehydrobutyrine (Dhb), are not incorporated into proteins via the genetic code but are formed through post-translational modifications. nih.govwikipedia.org They serve as byproducts of cellular processes, reactive intermediates in biosynthesis, and products of enzymatic reactions, providing insights into the potential roles and applications of their synthetic counterparts like this compound. nih.govresearchgate.net

Dehydroamino acids are implicated in the process of protein aging. nih.gov Specifically, dehydroalanine (Dha) and dehydrobutyrine (Dhb) have been identified as post-translational modifications that accumulate in long-lived proteins, such as those in the ocular lens. frontiersin.org Their formation results from the β-elimination of a group from serine, cysteine, threonine, or their phosphorylated forms. nih.govfrontiersin.org The presence of these unsaturated residues can lead to irreversible protein-protein crosslinking and aggregation, which is associated with age-related protein insolubility and conditions like cataracts. frontiersin.org The reactive nature of the double bond in Dha and Dhb allows them to react with nucleophilic amino acid side chains, such as lysine or cysteine, forming crosslinks that alter protein structure and function. wikipedia.orgfrontiersin.org This spontaneous degradation pathway highlights a significant consequence of protein aging at the molecular level. frontiersin.org

Dehydroamino acids are crucial intermediates in the biosynthesis of lanthipeptides, a class of ribosomally synthesized and post-translationally modified peptides (RiPPs) with potent antimicrobial properties. nih.govnih.gov The process begins with a precursor peptide containing a leader sequence that guides modification enzymes. nih.gov A dehydratase enzyme then acts on serine and threonine residues in the core peptide, converting them into dehydroalanine and dehydrobutyrine, respectively. nih.govnih.gov Following dehydration, a cyclase enzyme catalyzes the stereospecific addition of cysteine thiol groups across the double bonds of the dehydroamino acid residues. nih.gov This intramolecular cyclization results in the formation of the characteristic thioether cross-links known as lanthionine (B1674491) and methyllanthionine. wikipedia.orgnih.gov In some cases, these dehydroamino acid intermediates can be further modified, for instance, by a dehydrogenase enzyme that reduces them to D-alanine or D-aminobutyric acid. acs.org

During infections, some pathogenic bacteria employ a strategy to disrupt host cell signaling pathways that involves the generation of dehydroamino acids. nih.gov These bacteria inject effector proteins, specifically phosphothreonine lyases, into the host cell. nih.govresearchgate.net These enzymes recognize and bind to host proteins that have been phosphorylated on threonine or serine residues as part of the host's immune response signaling cascade. nih.gov The bacterial lyase then catalyzes a β-elimination reaction, removing the phosphate (B84403) group and forming a dehydrobutyrine or dehydroalanine residue on the host protein. nih.govnih.govresearchgate.net This modification effectively inactivates the host signaling protein, subverting the immune response. nih.govresearchgate.net

This compound in Protein Engineering and Chemical Mutagenesis

The unique reactivity of dehydroamino acids, including this compound, makes them valuable tools in protein engineering and chemical mutagenesis. researchgate.net

The ability to site-selectively introduce an unsaturated residue like dehydroalanine into a protein opens up powerful avenues for creating novel protein structures and functions, a process sometimes referred to as chemical mutagenesis. researchgate.netresearchgate.net This is typically achieved by first incorporating a precursor amino acid, such as cysteine or a modified serine, at a specific site using standard molecular biology techniques. wikipedia.org A subsequent chemical step then converts this precursor into the dehydroamino acid residue. researchgate.net

Once installed, the electrophilic double bond of the dehydroamino acid acts as a versatile chemical handle. wikipedia.org It can undergo a variety of addition reactions with different nucleophiles under mild conditions. rsc.org This allows for the site-selective introduction of a wide array of chemical groups, effectively creating unnatural amino acids and mimicking various post-translational modifications (PTMs) like phosphorylation or glycosylation. researchgate.net This "tag-and-modify" approach provides a powerful method for generating homogenous proteins with specific modifications, which is invaluable for fundamental biological research, drug discovery, and the development of new biomaterials. researchgate.netrsc.orgcoledeforest.com

Mimicry of Post-Translational Modifications

The introduction of this compound (ΔPhe) into peptides and proteins represents a strategic approach to mimic certain post-translational modifications (PTMs), most notably the phosphorylation of tyrosine residues. This mimicry is predicated on the structural and electronic similarities between the phenyl group of ΔPhe and the phosphorylated tyrosine (pTyr) side chain. The planar and aromatic nature of the ΔPhe side chain can occupy similar spatial orientations within a protein's binding pocket as the aromatic ring of tyrosine. While lacking the phosphate group's negative charge, the electrophilic character of the α,β-unsaturated system in ΔPhe can engage in distinct, yet functionally analogous, non-covalent interactions with active site residues. This allows researchers to probe the structural and conformational roles of phosphorylation, independent of the phosphate group's electrostatic interactions.

One of the primary advantages of using ΔPhe as a pTyr mimic is its inherent stability. The native phospho-tyrosine linkage is susceptible to hydrolysis by phosphatases, which can complicate the study of signaling pathways and protein-protein interactions that are dependent on a phosphorylated state. By replacing pTyr with the non-hydrolyzable ΔPhe, a constitutively "pseudo-phosphorylated" state can be achieved, enabling more stable and prolonged investigation of the biological effects of phosphorylation.

Research in the broader field of dehydroamino acids has demonstrated the potential of these residues to act as potent enzyme inhibitors by mimicking post-translationally modified substrates. For instance, a peptide containing dehydroalanine (ΔAla), a related dehydroamino acid, was shown to be a highly efficient competitive inhibitor of tripeptidyl peptidase II. The replacement of a serine residue with dehydroalanine in a known inhibitor peptide resulted in a significant increase in its inhibitory potency. This highlights the principle that the introduction of a dehydroamino acid can effectively mimic a modified residue and enhance binding affinity, a concept that is extended to the use of this compound as a phosphotyrosine mimic.

The table below presents data from a study on a dehydroalanine-containing peptide inhibitor, illustrating the substantial impact of a dehydroamino acid on inhibitory activity. While this example uses dehydroalanine, the principle of enhanced binding and inhibition through mimicry of a modified residue is analogous to the intended function of this compound as a phosphotyrosine mimic.

| Inhibitor Peptide | Sequence | Target Enzyme | Inhibition Constant (K_i) |

| Phosphopeptide | Arg-Ala-Ser(P)-Val-Ala | Tripeptidyl Peptidase II | 0.9 µM |

| Dehydroalanine-peptide | Arg-Ala-ΔAla-Val-Ala | Tripeptidyl Peptidase II | 0.02 µM nih.gov |

This table is based on data from a study on a dehydroalanine-containing peptide and is presented to illustrate the principle of enhanced inhibitory activity through the use of dehydroamino acids as mimics of post-translationally modified residues.

The molecular mechanism behind the mimicry of this compound lies in its ability to present a rigid, planar structure that can fit into the active or binding sites of proteins that recognize phosphotyrosine. The electron-withdrawing nature of the phenyl group in ΔPhe can influence the electronic environment of the peptide backbone, potentially mimicking the conformational effects induced by phosphorylation. While it does not replicate the specific hydrogen bonding network of a phosphate group, its steric and electronic properties can be sufficient to stabilize a protein in a conformation that is functionally analogous to the phosphorylated state. This makes this compound a valuable tool in chemical biology for dissecting the roles of tyrosine phosphorylation in cellular signaling and for the development of stable, potent enzyme inhibitors.

Future Perspectives and Interdisciplinary Research Directions

Phenyldehydroalanine in Materials Science and Polymer Design

The incorporation of non-canonical amino acids like this compound into polymers is an emerging strategy for creating advanced materials with tailored properties. uoregon.edumdpi.com The rigid backbone and the reactive α,β-double bond of dehydroamino acids offer unique opportunities for polymer design and materials science. researchgate.net The versatility of polymers is evident in their wide range of applications, from everyday products to high-performance materials in aerospace and medicine. uoregon.edu

This compound's structure can impart significant rigidity to polymer chains, influencing their thermal and mechanical properties. The phenyl group can introduce favorable π-stacking interactions, leading to more ordered or self-assembling materials. Furthermore, the double bond of the dehydroalanine (B155165) residue is a key reactive site. It can be exploited for post-polymerization modifications, allowing for the covalent attachment of other molecules, cross-linking to form robust networks, or the design of "smart" materials that respond to specific chemical stimuli. researchgate.net This approach opens a new avenue for creating composite materials without relying on permanent chemical bonds, offering the potential for reversible and reusable designs. lbl.gov

Future research in this area will likely focus on synthesizing novel block copolymers and hydrogels containing this compound. These materials could find applications in tissue engineering, where the polymer scaffold's properties can be fine-tuned to mimic the extracellular matrix, or in flexible electronics, where ordered polymer structures are essential. mdpi.comschrodinger.com The ability to engineer polymers with exceptional mechanical, thermal, and chemical properties is a key objective in materials science. appleacademicpress.com

Advances in Drug Discovery and Therapeutic Agent Development Utilizing this compound Scaffolds

The search for new therapeutic agents is a long and complex process, often starting with the identification of promising compounds from thousands of candidates. ppd.com Natural products containing α,β-dehydroamino acids (dhAAs) have long been a source of inspiration for drug discovery due to their diverse biological activities. nih.govmdpi.com this compound, as a key structural motif, offers a rigid and predictable scaffold for the rational design of new drugs. qeddi.com.au Its incorporation into molecules can lead to enhanced biological activity by constraining the conformational freedom of the molecule, thereby promoting a bioactive shape that can interact more effectively with its biological target. researchgate.net

The electrophilic nature of the double bond in this compound is a critical feature. It can act as a Michael acceptor, enabling covalent bonding with nucleophilic residues (such as cysteine) in the active site of a target enzyme. This allows for the design of highly specific and potent irreversible inhibitors. This strategy is particularly relevant in the development of anticancer and antifungal agents, where targeting essential enzymes is a common therapeutic approach. nih.govnih.gov

| Research Area | Application of this compound | Potential Therapeutic Benefit |

| Enzyme Inhibition | Serves as a covalent inhibitor (Michael acceptor) | Increased potency and specificity against targets in cancer or infectious diseases. |

| Peptide Mimetics | Induces specific secondary structures (e.g., turns, helices) | Enhanced binding affinity and selectivity for protein-protein interaction targets. |

| Scaffold Design | Provides a rigid framework for orienting pharmacophores | Optimization of structure-activity relationships for various therapeutic targets. |

Targeted Drug Delivery Systems

Targeted drug delivery aims to concentrate a therapeutic agent at the site of disease, thereby increasing efficacy and reducing systemic side effects. mdpi.comnih.gov Polymeric nanoparticles, liposomes, and hydrogels are common vehicles used in these systems. mdpi.comopenaccessjournals.com The unique chemistry of this compound makes it an attractive component for designing such advanced delivery vehicles.

Polymers or peptides containing this compound can be formulated into nanoparticles that encapsulate therapeutic drugs. mdpi.com The reactive double bond of the this compound residue can be used to attach targeting ligands—such as antibodies or small molecules—to the surface of the nanoparticle. nih.gov This would guide the carrier to specific cells or tissues, for example, cancer cells that overexpress a particular receptor. mdpi.com

Furthermore, the reactivity of the this compound moiety can be harnessed to create stimuli-responsive drug delivery systems. openaccessjournals.com For instance, a hydrogel could be designed to release its drug payload in response to changes in the local microenvironment, such as the presence of specific enzymes or a change in pH. This targeted release ensures that the drug is delivered precisely where it is needed, maximizing its therapeutic effect. mdpi.com

Development of Bioactive Peptides with Enhanced Stability

Bioactive peptides are promising therapeutic agents due to their high specificity and low toxicity. nih.govmdpi.com However, their application is often limited by their poor stability in the body, as they are rapidly degraded by proteases. nih.gov Incorporating this compound into a peptide sequence is a powerful strategy to overcome this limitation.

The α,β-unsaturation in this compound introduces a conformational constraint that can make the peptide backbone more resistant to enzymatic cleavage. researchgate.net This increased proteolytic stability leads to a longer half-life in circulation, allowing the peptide to reach its target and exert its therapeutic effect. nih.gov Many bioactive peptides share structural properties such as short length and the presence of hydrophobic amino acids, and they are often resistant to digestive peptidases. nih.gov

The rigid nature of the this compound residue can also lock the peptide into a specific bioactive conformation, enhancing its binding affinity for its target receptor or enzyme. researchgate.net This can lead to more potent and selective peptide-based drugs. Future research will likely focus on the systematic replacement of natural amino acids with this compound in known bioactive peptides to create analogues with improved therapeutic profiles. mdpi.comnih.gov

Novel Biosynthetic Pathways and Enzymatic Modifications of Dehydroamino Acids